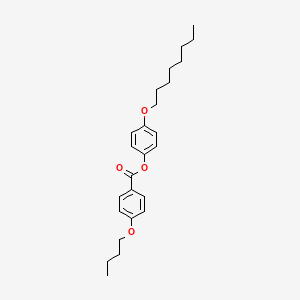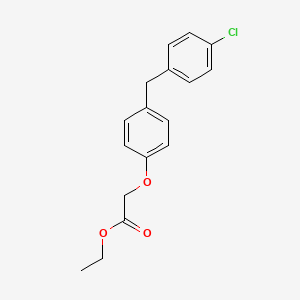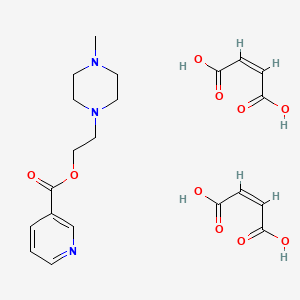![molecular formula C10H18N2O4 B14622469 3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid) CAS No. 58657-68-4](/img/structure/B14622469.png)
3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid): is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazenediyl group (N=N) linking two 3-methylbutanoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) typically involves the following steps:
Formation of the Diazenediyl Linkage: The diazenediyl group can be introduced through the reaction of appropriate precursors under controlled conditions. This often involves the use of diazonium salts and coupling agents.
Attachment of 3-Methylbutanoic Acid Moieties: The 3-methylbutanoic acid groups are then attached to the diazenediyl linkage through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Common methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazenediyl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanoic Acid: A simpler analog with a single 3-methylbutanoic acid moiety.
Diazenediyl Compounds: Other compounds containing the diazenediyl group, such as azobenzene derivatives.
Uniqueness
3,3’-[(E)-Diazenediyl]bis(3-methylbutanoic acid) is unique due to its dual 3-methylbutanoic acid groups linked by a diazenediyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific reactivity and applications not observed in simpler analogs.
Propriétés
Numéro CAS |
58657-68-4 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-[(1-carboxy-2-methylpropan-2-yl)diazenyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,5-7(13)14)11-12-10(3,4)6-8(15)16/h5-6H2,1-4H3,(H,13,14)(H,15,16) |
Clé InChI |
KWNFRNNOAFUUSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)N=NC(C)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

methanone](/img/structure/B14622427.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)




![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)
